N-Desmethyl L-Ergothioneine Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl L-Ergothioneine Methyl Ester involves several steps, starting from L-Ergothioneine. The process typically includes the removal of the methyl group from the nitrogen atom, followed by esterification. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process may involve continuous flow techniques and advanced purification methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl L-Ergothioneine Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-Desmethyl L-Ergothioneine Methyl Ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Desmethyl L-Ergothioneine Methyl Ester involves its ability to neutralize reactive oxygen species (ROS) and other free radicals. This antioxidant activity is crucial for protecting cells from oxidative damage. The compound interacts with molecular targets such as enzymes and cellular membranes, modulating various biochemical pathways involved in oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
L-Ergothioneine: The parent compound, known for its potent antioxidant properties.
N-Desmethyl L-Ergothioneine: A closely related compound with similar chemical structure and properties.
N-Desmethyl L-Ergothioneine Methyl Ester-d6: A deuterium-labeled version used in research for tracing and quantification purposes.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to act as an intermediate in the synthesis of L-Ergothioneine. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTOEEXBIOEGRQ-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CNC(=S)N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC1=CNC(=S)N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433796 |
Source
|
Record name | N-Desmethyl L-Ergothioneine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162138-71-8 |
Source
|
Record name | N-Desmethyl L-Ergothioneine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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